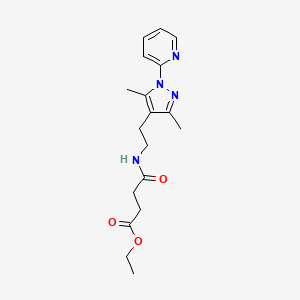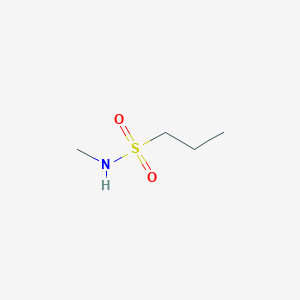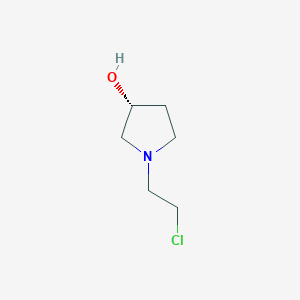![molecular formula C9H15NO3 B2933465 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2223107-22-8](/img/structure/B2933465.png)
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. When this compound binds to nAChRs, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization of the cell membrane, which can result in the release of neurotransmitters and the propagation of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been shown to enhance cognitive function and memory in animal models. Additionally, this compound has been shown to have analgesic effects and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research. It is a potent and selective agonist of nAChRs, which makes it useful for studying the structure and function of these receptors. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one. One direction is to investigate the potential therapeutic applications of this compound for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study the structure and function of nAChRs using this compound as a tool. Additionally, the development of new analogs of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has gained significant attention in scientific research due to its unique properties. This compound is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been investigated for its potential therapeutic applications for various diseases. This compound has several advantages as a tool for scientific research, including its potency and selectivity. However, careful handling and storage are required due to its potential toxicity. Further studies on this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 3,4-dimethoxy-2-methylpyrrole with acryloyl chloride in the presence of a base. Another method involves the reaction of 3,4-dimethoxy-2-methylpyrrole with acrolein in the presence of a base. The synthesized this compound can be purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential use as a tool to study neuronal nicotinic acetylcholine receptors (nAChRs). This compound is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been used to investigate the role of nAChRs in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(3S,4R)-3,4-dimethoxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-9(11)10-5-7(12-2)8(6-10)13-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGIAKNOYWLFU-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)



![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)
![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)

![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)